

Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates

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Compound of Interest		
Compound Name:	LY2795050	
Cat. No.:	B608718	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [11C]LY2795050 as a selective antagonist radiotracer for imaging kappa opioid receptors (KOR) in nonhuman primates using positron emission tomography (PET).

Introduction

[11C]LY2795050 is a potent and selective antagonist for the kappa opioid receptor (KOR), which is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.[1][2] PET imaging with [11C]LY2795050 allows for the in vivo quantification and assessment of KOR distribution and occupancy in the brain.[2][3] This technology is a valuable tool for understanding the role of KOR in disease pathophysiology and for the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and performance of [11C]LY2795050 for PET imaging in nonhuman primates.

Table 1: In Vitro and In Vivo Receptor Binding Characteristics of LY2795050



Parameter	Receptor	Value	Species	Reference
Binding Affinity (Ki)	Kappa Opioid Receptor (KOR)	0.72 nM	Human (cloned)	[4][5][6]
Mu Opioid Receptor (MOR)	25.8 nM	Human (cloned)	[4][6]	
Delta Opioid Receptor (DOR)	153 nM	Human (cloned)	[6]	_
In Vitro Selectivity	KOR / MOR	~36:1	Human (cloned)	[4][6]
In Vivo Selectivity (ED50 ratio)	MOR / KOR	7.6	Rhesus Monkey	[4]
ED50 at KOR	-	15.6 μg/kg	Rhesus Monkey	[4]
ED50 at MOR	-	119 μg/kg	Rhesus Monkey	[4]

Table 2: Radiosynthesis Performance of [11C]LY2795050



Synthesis Method	Radiochemi cal Yield (non-decay corrected)	Radiochemi cal Purity	Molar Activity / Specific Activity	Total Synthesis Time	Reference
Copper- mediated Cyanation of BPin ester	6 ± 1%	>99%	>900 mCi/ μmol	~45 min	[3]
Palladium- mediated Radiocyanati on	21 ± 16%	92%	2075 ± 1063 mCi/μmol	~41 min	[1]
Palladium- mediated Radiocarbony lation	3 ± 1%	99%	1870 ± 133 mCi/μmol	~48 min	[1]
Automated Pd-catalyzed Cyanation (TRASIS AIO)	28% (decay corrected)	>99%	~2600 mCi/ µmol	~40 min	[7]
Palladium- catalyzed Cyanation	12%	>99%	-	-	[2][8]

Table 3: Pharmacokinetic Properties of [11C]LY2795050 in Rhesus Monkeys



Parameter	Value	Time Post-Injection	Reference
Parent Compound in Plasma	~40%	30 minutes	[2][8][9]
Peak Brain Uptake (SUV)	~3.5 - 4.5	< 20 minutes	[3][9]
Regional Brain Distribution	Striatum > Cortex ~ Thalamus > Cerebellum	-	[3]

Experimental Protocols Radiosynthesis of [11C]LY2795050

Several methods for the radiosynthesis of [11C]LY2795050 have been reported. An example of an automated synthesis using a copper-mediated cyanation reaction is described below.[3]

Precursors and Reagents:

- Arylpinacolboronate (BPin) precursor
- [11C]Hydrogen Cyanide ([11C]HCN)
- Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
- 30% Hydrogen Peroxide (H2O2)
- 5.0 M Sodium Hydroxide (NaOH)
- Acetic Acid
- Acetonitrile (MeCN)
- Water (H2O)
- Ammonium Acetate (NH4OAc)



C18 Sep-Pak cartridge

Automated Synthesis Procedure:

- [11C]HCN Trapping: [11C]HCN is trapped in a reaction vessel.
- Cyanation Reaction: Cu(OTf)2 (4 equivalents) and the BPin precursor (1 equivalent) are added to the reaction vessel. The mixture is heated at 100 °C for 5 minutes to form the cyano intermediate.[3]
- Hydrolysis: The intermediate is hydrolyzed by adding 0.2 mL of 30% H2O2 and 0.2 mL of 5.0
 M NaOH and heating at 80 °C for 5 minutes.[3]
- Purification: The reaction mixture is diluted with 0.4 mL of acetic acid and purified by semipreparative HPLC.[3]
- Formulation: The collected fraction containing [11C]LY2795050 is reformulated using a C18 solid-phase extraction cartridge to provide the final injectable dose.[3]

Nonhuman Primate Preparation and PET Imaging

Animal Preparation:

- Fasting: Rhesus monkeys are fasted for at least 12 hours prior to the PET scan.[10]
- Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine (e.g., 4 mg/kg) and dexmedetomidine (e.g., 0.05 mg/kg).[10]
- Intubation and Maintenance: The animal is intubated, and anesthesia is maintained with isoflurane (e.g., 0.75-2%) in oxygen.[10]
- Catheterization: A percutaneous catheter is placed for intravenous injection of the radiotracer and any blocking agents.[10]
- Monitoring: Vital signs, including blood pressure, pulse oximetry, and EKG, are continuously
 monitored throughout the procedure. Body temperature is maintained using a warming pad.
 [10]



PET Scan Acquisition:

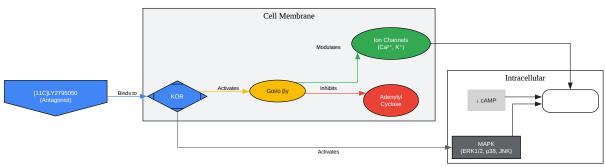
- Scanner: Imaging is performed on a high-resolution PET scanner (e.g., Focus-220).[2][9]
- Positioning and Attenuation Correction: A low-dose CT scan is performed for animal positioning and attenuation correction.[11]
- Radiotracer Injection: A bolus of [11C]LY2795050 is administered intravenously.
- Dynamic Scan: A dynamic PET scan is acquired for 90-120 minutes.
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.[2][9]
- Blocking Studies (for specificity confirmation): To confirm the specificity of [11C]LY2795050 binding to KOR, a baseline scan is followed by a second scan after administration of a blocking agent. This can be a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, IV) or a selective KOR antagonist.[2][8]

Data Analysis

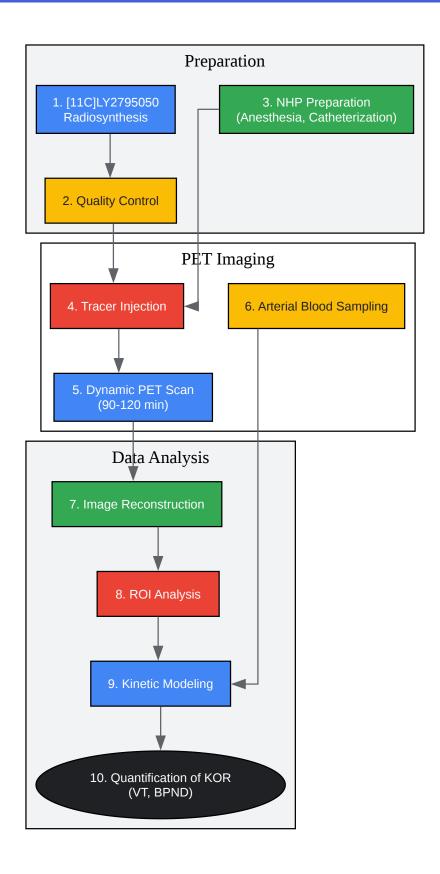
- Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subsets expectation maximization).[10]
- Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions.
- Time-Activity Curve (TAC) Generation: TACs are generated for each ROI.
- Kinetic Modeling: Binding parameters, such as the total distribution volume (VT), are
 determined using kinetic modeling with the arterial input function.[2][9] The two-tissue
 compartment model has been found to be suitable for analyzing [11C]LY2795050 data.[5]

Visualizations Kappa Opioid Receptor (KOR) Signaling Pathway









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